molecular formula C9H9F4NO B13559025 (R)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13559025
M. Wt: 223.17 g/mol
InChI Key: GOVQSPRLECVDKT-ZETCQYMHSA-N
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Description

®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of research due to its unique structural features. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and fluoro substituents on the aromatic ring, imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained from the reductive amination is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Catalysis: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby eliminating the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkylated amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Fluorinated Compounds: Serves as a precursor for the synthesis of various fluorinated organic compounds.

Biology

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine

    Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanol: The non-chiral version of the compound with similar chemical reactivity but lacking enantioselectivity.

Uniqueness

    Chirality: The ®-enantiomer exhibits unique biological activity compared to the (S)-enantiomer.

    Fluorinated Substituents: The presence of both fluoro and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-8-5(7(14)4-15)2-1-3-6(8)9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1

InChI Key

GOVQSPRLECVDKT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CO)N

Origin of Product

United States

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